2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-[3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety at position 2. This compound belongs to a broader class of pyridopyrimidinones, which are studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-[3-(triazol-2-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c20-13-7-12(16-11-3-1-2-6-18(11)13)17-8-10(9-17)19-14-4-5-15-19/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXNFJSLICLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=O)N3C=CC=CC3=N2)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. This is followed by the construction of the azetidine ring and the pyridopyrimidinone core. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition and ring-closure processes .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyridopyrimidinone moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations:
Azetidine vs. Larger Heterocycles: The target compound’s compact azetidine-triazole group (molecular weight ~314 g/mol) contrasts with bulkier substituents like thiazolidinone (e.g., ~500 g/mol in ). Smaller substituents may improve membrane permeability.
Triazole vs. Imidazole/Thiazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, whereas imidazole (in ) or thiazole derivatives (in ) offer different electronic profiles.
Morpholine/Piperazine Derivatives : Compounds with morpholine (e.g., ) or piperazine (e.g., ) substituents often exhibit improved solubility due to their polar nature.
Biological Activity
The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of the compound consists of a pyrido-pyrimidine core linked to a triazole and azetidine moiety. This configuration is significant for its biological interactions:
- Molecular Formula : C₁₃H₁₃N₅O
- Molecular Weight : Approximately 255.28 g/mol
- Physical Appearance : Typically appears as a white to off-white solid.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains.
Antitumor Activity
A series of in vitro studies have been conducted to evaluate the anticancer properties of the compound against different cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG-2 | 5.23 | |
| A-549 | 6.45 | |
| MCF-7 | 4.78 |
These results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations.
The proposed mechanisms by which this compound exerts its antitumor effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes critical for tumor cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory activity:
This indicates potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research assessed the efficacy of the compound against breast cancer cells (MCF-7). The results demonstrated significant growth inhibition with an IC50 value of 4.78 μM, highlighting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Anti-inflammatory Properties
In a model of carrageenan-induced paw edema in rats, the compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin, suggesting its utility in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
